molecular formula C14H15FN2OS2 B3035709 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 338408-88-1

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B3035709
CAS No.: 338408-88-1
M. Wt: 310.4 g/mol
InChI Key: HGMBOPNVFQMMEJ-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of cyclohexylsulfinyl and fluorophenyl groups further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the reaction of cyclohexylsulfinyl chloride with 4-fluorophenylhydrazine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The thiadiazole ring is formed through a cyclization reaction, which is facilitated by the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The presence of the fluorophenyl group enhances its binding affinity to target proteins, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylsulfonyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-(4-Fluorophenyl)-1,2,3-thiadiazole: Lacks the cyclohexylsulfinyl group.

    5-(Cyclohexylthio)-4-(4-fluorophenyl)-1,2,3-thiadiazole: Contains a thio group instead of a sulfinyl group.

Uniqueness

The presence of both cyclohexylsulfinyl and fluorophenyl groups in 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole makes it unique compared to similar compounds. These groups enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexylsulfinyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)20(18)12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMBOPNVFQMMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190388
Record name 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338408-88-1
Record name 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338408-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
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